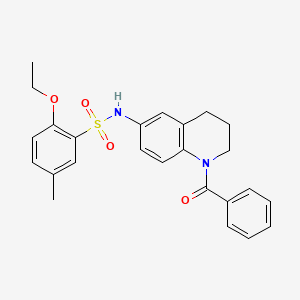

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide

Description

This compound features a tetrahydroquinoline core fused with a benzoyl group at the 1-position and a sulfonamide moiety substituted with ethoxy and methyl groups at the benzene ring (Figure 1). The tetrahydroquinoline scaffold is common in medicinal chemistry due to its conformational rigidity and ability to engage in π-π stacking interactions, while the ethoxy and methyl substituents may enhance solubility and target selectivity.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c1-3-31-23-14-11-18(2)16-24(23)32(29,30)26-21-12-13-22-20(17-21)10-7-15-27(22)25(28)19-8-5-4-6-9-19/h4-6,8-9,11-14,16-17,26H,3,7,10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWDZNFSYVTJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst The benzoyl group is then introduced via a Friedel-Crafts acylation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme functions and signaling pathways.

Medicine: The compound’s unique structure suggests potential as a drug candidate, particularly in the treatment of diseases involving abnormal cell signaling or enzyme activity.

Industry: It could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical cellular processes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of downstream effects, ultimately leading to the desired biological outcome.

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Structure: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

- Key Differences: Core: QOD uses a 1-methyltetrahydroquinoline linked to a benzodioxol group via an ethanediamide bridge, whereas the target compound employs a 1-benzoyl-tetrahydroquinoline with a sulfonamide linkage. Substituents: QOD lacks the ethoxy and methyl groups but includes a benzodioxol moiety, which may confer distinct pharmacokinetic properties (e.g., metabolic stability).

- Biological Activity: QOD is a dual inhibitor of FP-2 and FP-3 (cysteine proteases), with IC₅₀ values in the nanomolar range. However, its dual inhibitory mechanism remains unresolved due to a lack of structural data .

Indole Carboxamide Derivative (ICD)

Structure: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide

- Key Differences: Core: ICD replaces the tetrahydroquinoline with an indole ring, linked to a biphenyl group via a carboxamide chain. Substituents: ICD’s biphenyl moiety may increase hydrophobicity compared to the target compound’s ethoxy-methyl-substituted benzene.

- Biological Activity :

Comparative Data Table

Mechanistic and Structural Insights

- The ethoxy group could reduce off-target binding by steric hindrance .

- QOD/ICD Limitations : Both lack resolved crystal structures, hindering structure-activity relationship (SAR) optimization. Molecular dynamics (MD) simulations for QOD indicate unstable binding to FP-3, explaining its lower potency compared to FP-2 .

- Advantages of Target Compound: The benzoyl group may stabilize the tetrahydroquinoline conformation, improving target engagement. Sulfonamides are also less prone to metabolic oxidation than ethanediamides or carboxamides.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O3S |

| Molecular Weight | 372.49 g/mol |

| LogP | 3.8796 |

| Polar Surface Area | 38.701 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may inhibit certain enzymes and pathways associated with cancer cell proliferation and inflammation. Specifically, it has been noted for its potential to act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target implicated in the growth of several cancer types and in autoimmune diseases.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor properties. The compound was tested against various cancer cell lines, including:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

| SMMC-7721 (Liver Cancer) | 8 |

These results indicate that the compound's efficacy is comparable to established chemotherapeutic agents like Doxorubicin, which has an IC50 value of approximately 37.5 µg/mL .

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

Case Studies

One notable case study involved the compound's use in a combination therapy setting for treating resistant strains of cancer cells. When combined with other agents targeting different pathways, the overall cytotoxicity was enhanced significantly, suggesting a synergistic effect that warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.